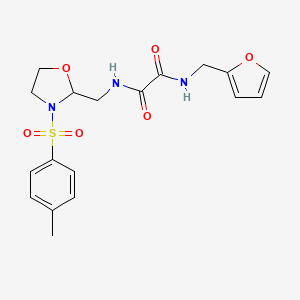

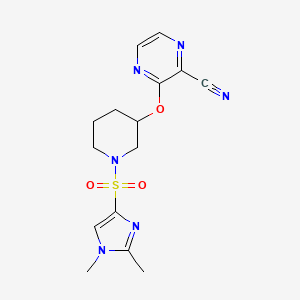

N1-(呋喃-2-基甲基)-N2-((3-甲苯磺酰氧唑烷-2-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan derivatives typically involves several steps, including condensation reactions, cyclization, and functional group transformations. For instance, paper describes the synthesis of a series of compounds starting from 2-acetylfuran, which undergoes Claisen Schmidt condensation with different aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride to form oxazoles. These intermediates are then subjected to Mannich’s reaction to produce the final products. This multi-step synthetic approach is common in the preparation of complex furan-based molecules and could be relevant to the synthesis of "N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide".

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The presence of substituents on the furan ring, as well as additional heterocyclic rings, can significantly influence the molecular properties and reactivity. For example, in paper , the structure-based design and X-ray crystallography were used to identify key pharmacophore features for potency and selectivity of PI3K inhibitors. Such structural analyses are crucial for understanding the interactions of furan derivatives with biological targets.

Chemical Reactions Analysis

Furan derivatives can participate in various chemical reactions, including condensation, cyclization, and substitution reactions. The papers suggest that furan compounds can be functionalized to achieve desired biological activities. For instance, paper discusses the reaction of furan-2-carbonyl chloride with amines to give furan-2-carboxamides, followed by cyclization to form fused heterocyclic compounds. These reactions are indicative of the versatile chemistry of furan derivatives and their potential for generating a wide array of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, paper mentions the synthesis of energetic salts with excellent thermal stability, which is an important consideration for materials used in energetic applications. Similarly, paper reports on the moderate thermal stabilities of synthesized compounds, which is relevant for their handling and storage. These properties are essential for the practical application of furan derivatives in various fields.

科学研究应用

衍生物的生物活性N1-(呋喃-2-基甲基)-N2-((3-甲苯磺酰氧唑烷-2-基)甲基)草酰胺作为香豆素和恶二唑衍生物的一部分,表现出广泛的药理活性。这些活性包括抗糖尿病、抗病毒、抗微生物、抗癌、抗氧化、抗寄生虫、抗蠕虫、抗增殖、抗惊厥、抗炎和抗高血压特性。这些化合物的结构特征,例如含有吡啶型氮原子的 1,3,4-恶二唑环,使其能够与各种酶和受体有效结合,从而引发一系列生物活性。这种多样化的药理特性表明在药物开发中具有治疗多种健康状况的潜在应用 (Jalhan 等人,2017)。

抗菌剂恶唑烷酮类,包括与 N1-(呋喃-2-基甲基)-N2-((3-甲苯磺酰氧唑烷-2-基)甲基)草酰胺类似的衍生物,因其独特的蛋白质合成抑制机制而著称。它们对主要人类病原体(如耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌)表现出抑菌活性。作为一种临床恶唑烷酮类药物,利奈唑胺突出了该类药物在治疗革兰氏阳性耐药菌引起的严重感染方面的潜力。这强调了此类化合物在应对当前抗菌素耐药性挑战中的重要性 (Diekema 和 Jones,2012)。

呋喃衍生物的健康益处呋喃脂肪酸是与 N1-(呋喃-2-基甲基)-N2-((3-甲苯磺酰氧唑烷-2-基)甲基)草酰胺的呋喃片段相关的成分,已证明具有健康益处,包括抗氧化和抗炎活性。虽然 N1-(呋喃-2-基甲基)-N2-((3-甲苯磺酰氧唑烷-2-基)甲基)草酰胺等呋喃衍生物对健康的直接影响很复杂,但有证据表明其对健康具有潜在有益作用,值得进一步研究它们在糖尿病和肾脏健康等疾病中的作用 (Xu 等人,2017)。

治疗开发1,3,4-恶二唑定制化合物的治疗价值,包括类似于 N1-(呋喃-2-基甲基)-N2-((3-甲苯磺酰氧唑烷-2-基)甲基)草酰胺的结构,非常重要。由于其较高的治疗效能,此类化合物被用于治疗各种疾病,为其在药物化学中的巨大开发价值做出了贡献。该研究强调了这些化合物在开发新的、更活跃、毒性更低的药物中的重要性,突出了它们在整个医疗领域的药物开发中的潜力 (Verma 等人,2019)。

属性

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S/c1-13-4-6-15(7-5-13)28(24,25)21-8-10-27-16(21)12-20-18(23)17(22)19-11-14-3-2-9-26-14/h2-7,9,16H,8,10-12H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFNQALXYHNAGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)

![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

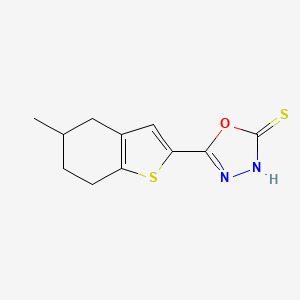

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)